Predicted LogP and TPSA Identity Across Regioisomers: The Algorithmic Blind Spot
Computational LogP and TPSA predictions fail to differentiate the 2,3‑difluoro target from its 2,4‑, 2,5‑, and 2,6‑difluoro regioisomers. All four compounds return identical values (LogP 2.4922; TPSA 26.02) from standard fragment‑based prediction software . This demonstrates that classical in silico filters cannot discriminate among these analogs; selection must therefore rely on experimental data relevant to the intended application (e.g., measured pKa, metabolic stability, or target‑specific activity). This dataset serves as a cautionary benchmark that identical predicted LogP/TPSA should never be interpreted as evidence of functional interchangeability.
| Evidence Dimension | Predicted LogP and TPSA (fragment-based computational prediction) |
|---|---|
| Target Compound Data | LogP 2.4922; TPSA 26.02 (3-(2,3-difluorophenyl)-2,2-dimethylpropan-1-amine) |
| Comparator Or Baseline | LogP 2.4922; TPSA 26.02 for 3-(2,4-difluorophenyl) isomer (CAS 1492445-11-0) ; LogP 2.4922; TPSA 26.02 for 3-(2,5-difluorophenyl) isomer (CAS 1342145-69-0) ; identical molecular descriptors also reported for 3-(2,6-difluorophenyl) isomer (CAS 1534676-52-2) |
| Quantified Difference | 0% difference in predicted LogP and TPSA among all four regioisomers |
| Conditions | Fragment-based computational prediction (typical algorithm: XLogP3 or ACD/LogP; standard TPSA calculation from Ertl method) |
Why This Matters
This evidence demonstrates that standard computational filters cannot distinguish the target from its closest regioisomers, making experimental differentiation data critical for any procurement decision where fluorine position affects biological or catalytic performance.
